Ferrioxamine E

概要

説明

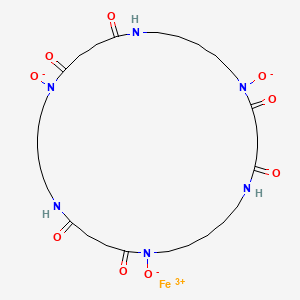

Ferrioxamine E is a hydroxamate siderophore, a type of molecule that binds and transports iron in microorganisms. It is produced by certain bacteria and fungi to sequester iron from their environment, which is essential for their growth and metabolism. This compound is particularly notable for its high affinity for ferric iron (Fe³⁺), making it a crucial component in microbial iron acquisition.

準備方法

Ferrioxamine E can be synthesized through various methods. One common synthetic route involves the fermentation of Streptomyces pilosus, a bacterium known for producing siderophores. The process typically includes the following steps:

Fermentation: Streptomyces pilosus is cultured in a nutrient-rich medium under controlled conditions to promote the production of this compound.

Extraction: The siderophore is extracted from the culture medium using organic solvents.

Purification: The crude extract is purified through chromatographic techniques to isolate this compound.

Industrial production methods often involve optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient concentration.

化学反応の分析

Ferrioxamine E undergoes several types of chemical reactions, primarily involving its iron-binding properties:

Complexation: this compound forms stable complexes with ferric iron (Fe³⁺), which is its primary function. This reaction is highly specific and occurs under physiological conditions.

Reduction: Under certain conditions, this compound can undergo reduction reactions, where the ferric iron is reduced to ferrous iron (Fe²⁺). This is less common but can occur in specific biochemical pathways.

Substitution: The hydroxamate groups in this compound can participate in substitution reactions, where other ligands replace the hydroxamate groups. This can alter the siderophore’s binding properties.

Common reagents used in these reactions include iron salts (e.g., ferric chloride) and reducing agents (e.g., ascorbic acid). The major products formed are typically iron-siderophore complexes.

科学的研究の応用

Ferrioxamine E has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study iron-binding and transport mechanisms. Researchers use this compound to investigate the properties of siderophores and their interactions with metals.

Biology: In microbiology, this compound is used to study iron acquisition in bacteria and fungi. It helps researchers understand how microorganisms survive in iron-limited environments.

Medicine: this compound and its derivatives are explored for their potential in treating iron overload disorders. They act as chelating agents, binding excess iron in the body and facilitating its excretion.

Industry: In industrial microbiology, this compound is used to enhance the growth of certain bacteria in culture media. It is also employed in bioremediation processes to sequester iron from contaminated environments.

作用機序

The primary mechanism of action of ferrioxamine E involves its ability to bind ferric iron (Fe³⁺) with high affinity. This binding occurs through the hydroxamate groups, which coordinate with the iron ion to form a stable complex. The this compound-iron complex is then transported into microbial cells via specific transport proteins. Once inside the cell, the iron is released and utilized in various metabolic processes, including DNA synthesis, respiration, and enzyme function.

類似化合物との比較

Ferrioxamine E is part of a larger family of siderophores, which includes compounds like ferrioxamine B and ferrioxamine G. These siderophores share similar structures and iron-binding properties but differ in their specific functional groups and molecular configurations. For example:

Ferrioxamine B: Similar to this compound but has different side chains, affecting its binding affinity and transport mechanisms.

Ferrioxamine G: Another hydroxamate siderophore with a slightly different structure, leading to variations in its biological activity.

This compound is unique in its specific binding affinity and transport efficiency, making it particularly effective in certain microbial environments.

生物活性

Ferrioxamine E (FOXE) is a hydroxamate siderophore produced by various microorganisms, notably Streptomyces species. This compound plays a crucial role in iron acquisition, which is vital for microbial survival and pathogenicity. This article explores the biological activity of this compound, focusing on its effects on bacterial growth, its role in resuscitating stressed bacteria, and its potential applications in medical diagnostics.

This compound functions primarily as an iron-chelating agent. By binding to ferric ions (Fe³⁺), it facilitates the uptake of iron by bacteria, which is essential for their growth and metabolism. The mechanism involves the formation of stable ferrioxamine-iron complexes that can be recognized and transported into bacterial cells via specific transport systems.

2.1 Resuscitation of Stressed Bacteria

Research has demonstrated that this compound significantly enhances the recovery of stressed Salmonella enterica cells from non-culturable states. In a study, prior incubation with buffered peptone water supplemented with FOXE allowed for extended recoverability on plating media, particularly in environments where bacteria had lost culturability due to stressors such as nutrient deprivation or environmental extremes .

Table 1: Effects of this compound on Salmonella enterica

| Condition | Recovery Time (days) | Culturability (%) |

|---|---|---|

| Control | 89 | 0 |

| + FOXE | 30 | 70 |

This indicates that FOXE not only serves as an iron source but may also stabilize cellular processes that allow for recovery from stress.

2.2 Influence on Bacterial Phenotypes

This compound has been shown to induce diverse phenotypic changes in various bacterial isolates. For example, it can stimulate motility and alter colony morphology in certain Streptomyces species. The underlying mechanisms are believed to involve changes in gene expression related to motility and chemotaxis, influenced by iron availability .

3. Applications in Microbial Detection

Given its ability to enhance the growth of specific pathogens, this compound has been proposed as a selective growth supplement in microbiological assays. For instance, its use in enrichment procedures has improved the sensitivity and speed of detecting Salmonella spp. in food samples .

4.1 Case Study: Detection Enhancement in Food Safety

A study optimized the concentration of FOXE for selective isolation of Salmonella Enteritidis from egg white samples. The findings indicated that specific concentrations of FOXE could significantly improve detection rates compared to traditional methods .

4.2 Case Study: Siderophore Activity in Plant Pathogens

In another investigation involving Pantoea ananatis, researchers found that both aerobactin and this compound production were negatively regulated by the ferric uptake regulator (Fur). This regulation was essential for understanding how these siderophores contribute to bacterial virulence and competition in plant hosts .

5. Future Directions

The ongoing research into biomimetic analogues of this compound suggests potential applications in medical imaging and treatment strategies against fungal infections like those caused by Aspergillus fumigatus. These analogues may offer targeted delivery systems for diagnostic agents, enhancing specificity for infected tissues .

特性

CAS番号 |

20008-20-2 |

|---|---|

分子式 |

C27H45FeN6O9 |

分子量 |

653.5 g/mol |

IUPAC名 |

iron(3+);1,12,23-trioxido-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone |

InChI |

InChI=1S/C27H45N6O9.Fe/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22;/h1-21H2,(H,28,34)(H,29,35)(H,30,36);/q-3;+3 |

InChIキー |

MZFKJKOHYACYNT-UHFFFAOYSA-N |

SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3] |

正規SMILES |

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)[O-])[O-])[O-].[Fe+3] |

Key on ui other cas no. |

20008-20-2 |

同義語 |

ferrioxamine E |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。